1,6-Bis(trichlorosilyl)hexane

Catalog No.
S1509368
CAS No.
13083-94-8
M.F
C6H12Cl6Si2
M. Wt
353 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Bis(trichlorosilyl)hexane

CAS Number

13083-94-8

Product Name

1,6-Bis(trichlorosilyl)hexane

IUPAC Name

trichloro(6-trichlorosilylhexyl)silane

Molecular Formula

C6H12Cl6Si2

Molecular Weight

353 g/mol

InChI

InChI=1S/C6H12Cl6Si2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2

InChI Key

ICJGKYTXBRDUMV-UHFFFAOYSA-N

SMILES

C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl

Canonical SMILES

C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl

1,6-Bis(trichlorosilyl)hexane is a silane compound with the molecular formula C₆H₁₂Cl₆Si₂ and a molecular weight of 353.03 g/mol. It appears as a colorless to light yellow liquid with a density of approximately 1.33 g/mL at 20 °C. This compound is characterized by the presence of two trichlorosilyl groups attached to a hexane backbone, which contributes to its unique chemical properties and reactivity. It is known for its ability to react rapidly with moisture and protic solvents, making it a potent cross-linking agent in various applications, particularly in polymer chemistry .

1,6-Bis(trichlorosilyl)hexane is a corrosive and reactive compound. Here are some safety concerns:

  • Skin and Eye Contact: Can cause irritation and burns [].
  • Inhalation: Can irritate the respiratory system [].
  • Reactivity: Reacts with water to liberate HCl gas, which can cause further irritation and coughing [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound [].
  • Work in a well-ventilated area [].
  • Handle in accordance with laboratory safety protocols for corrosive chemicals [].

Crosslinking Agent and Coupling Agent:

  • BTCH serves as a crosslinking agent due to its ability to form covalent bonds between different molecules. This functionality is valuable in creating polymers with specific properties, such as enhanced strength, thermal stability, and chemical resistance. For instance, BTCH can be used to crosslink silicone polymers, improving their mechanical properties for various applications [].
  • Additionally, BTCH acts as a coupling agent, linking functional groups of different molecules. This property is crucial in various synthetic processes, enabling the formation of complex molecules from simpler ones. For example, BTCH can be used to couple silane groups onto surfaces, modifying their properties for applications like adhesion promotion or creation of self-assembled monolayers [].

Precursor for Functional Materials:

  • BTCH serves as a precursor for the synthesis of various functional materials. By undergoing chemical reactions, BTCH can be transformed into materials with desired properties for specific applications.
  • For example, BTCH can be used as a precursor for the synthesis of silicon carbide (SiC) ceramics. These ceramics possess superior mechanical properties, making them suitable for high-temperature applications in fields like aerospace and electronics [].

  • Hydrosilylation: This compound can be synthesized through the chloroplatinic acid-catalyzed hydrosilylation of 1-hexyne, where it forms by the addition of trichlorosilyl groups to the alkyne .
  • Cross-linking Reactions: In the presence of moisture, it can undergo hydrolysis to form silanol groups, which can further condense to create siloxane bonds, facilitating cross-linking in polymer matrices .
  • Reactivity with Alcohols: 1,6-Bis(trichlorosilyl)hexane reacts with alcohols to form corresponding silyl ethers, which are useful in organic synthesis and as protecting groups in

The primary synthesis method for 1,6-bis(trichlorosilyl)hexane involves:

  • Hydrosilylation Reaction: The reaction between 1-hexyne and trichlorosilane in the presence of a catalyst such as chloroplatinic acid leads to the formation of 1,6-bis(trichlorosilyl)hexane. This method allows for the selective addition of trichlorosilyl groups across the triple bond of the alkyne .

1,6-Bis(trichlorosilyl)hexane has several important applications:

  • Cross-linking Agent: It is widely used as a cross-linking agent in silicone and polymer chemistry, enhancing the mechanical properties and thermal stability of materials .
  • Synthesis of Complex Molecules: The compound serves as an intermediate in organic synthesis for producing various complex molecules due to its reactive silyl groups.
  • Surface Modification: It is utilized for modifying surfaces to improve adhesion properties in coatings and sealants .

Interaction studies involving 1,6-bis(trichlorosilyl)hexane primarily focus on its reactivity with moisture and protic solvents. These interactions lead to hydrolysis and subsequent formation of silanol groups. The resulting silanols can participate in further reactions or polymerization processes that are crucial for material science applications. Detailed studies on its interactions with biological systems remain sparse.

Several compounds share structural similarities with 1,6-bis(trichlorosilyl)hexane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
TrichlorosilaneSiCl₃A simpler silane; used as a precursor for silylation reactions.
HexamethyldisiloxaneC₆H₁₈O₂Si₂A more stable siloxane; used in silicone polymers.
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄Used in high-performance lubricants; cyclic structure.
DimethyldichlorosilaneC₂H₆Cl₂SiA versatile silane; used for surface modification and silylation.

Uniqueness

1,6-Bis(trichlorosilyl)hexane is unique due to its dual trichlorosilyl functional groups on a hexane chain, providing enhanced reactivity compared to simpler silanes like trichlorosilane. Its ability to act as both a cross-linking agent and an intermediate for complex organic synthesis distinguishes it from other similar compounds.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13083-94-8

Wikipedia

Silane, 1,6-hexanediylbis[trichloro-

General Manufacturing Information

All other basic inorganic chemical manufacturing
Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro-: ACTIVE

Dates

Modify: 2023-08-15

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